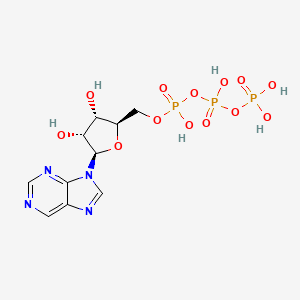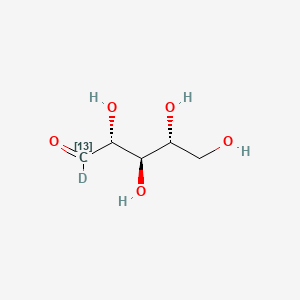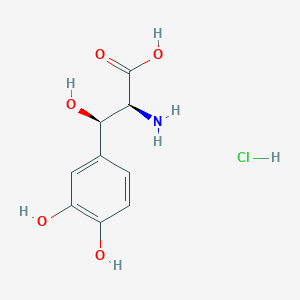
Droxidopa (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Droxidopa (hydrochloride) is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine (noradrenaline). It is primarily used to treat symptomatic neurogenic orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing . Unlike norepinephrine, droxidopa can cross the blood-brain barrier, making it effective in increasing norepinephrine levels both peripherally and centrally .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Droxidopa can be synthesized through various methods. One common approach involves the reaction of raw materials with a weak base in a solution with a specific pH value to generate free basic droxidopa . The compound is then purified and converted into its hydrochloride form for medical use.
Industrial Production Methods
Industrial production of droxidopa typically involves high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound. The process includes steps such as acid hydrolysis, alkaline hydrolysis, and thermal degradation to identify and eliminate impurities .
Análisis De Reacciones Químicas
Types of Reactions
Droxidopa undergoes several types of chemical reactions, including:
Oxidation: Droxidopa is susceptible to oxidation, which can lead to the formation of various degradation products.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: Droxidopa can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Acid Hydrolysis: 0.1 N HCl
Alkaline Hydrolysis: 0.15 N NaOH
Oxidation: Exposure to white light, UV light, or oxidizing agents.
Major Products Formed
The major products formed from these reactions include various degradation impurities such as (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionic acid and N-Hydroxypthalimide .
Aplicaciones Científicas De Investigación
Droxidopa has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the stability and degradation of synthetic amino acids.
Biology: Investigated for its role in neurotransmitter synthesis and regulation.
Industry: Utilized in the development of pharmaceuticals aimed at treating autonomic nervous system disorders.
Mecanismo De Acción
Droxidopa exerts its effects by being converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase . Norepinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator . This dual action helps in maintaining blood pressure and improving symptoms of orthostatic hypotension.
Comparación Con Compuestos Similares
Similar Compounds
Midodrine: Another medication used to treat orthostatic hypotension.
Levophed (norepinephrine): Used in emergency settings to treat severe hypotension and shock.
Uniqueness
Droxidopa’s ability to cross the blood-brain barrier and be converted to norepinephrine both peripherally and centrally makes it unique compared to other similar compounds . This property allows it to effectively treat conditions that involve both central and peripheral norepinephrine deficiencies.
Propiedades
Fórmula molecular |
C9H12ClNO5 |
|---|---|
Peso molecular |
249.65 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO5.ClH/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;/h1-3,7-8,11-13H,10H2,(H,14,15);1H/t7-,8+;/m0./s1 |
Clave InChI |
FFEWFMCABUNGJJ-KZYPOYLOSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O.Cl |
SMILES canónico |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






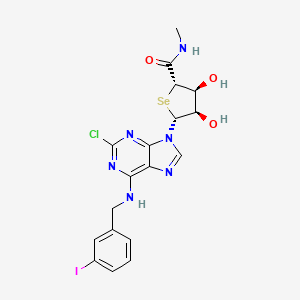

![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)

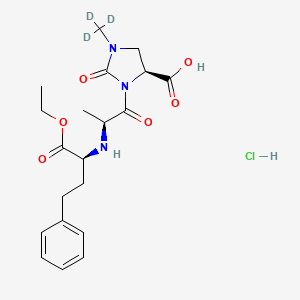
![Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc](/img/structure/B12409430.png)
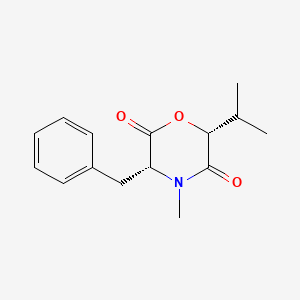
![2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409436.png)
